molecular formula C9H16O2 B3029646 Methyl oct-2-enoate CAS No. 7367-81-9

Methyl oct-2-enoate

Cat. No. B3029646
CAS RN: 7367-81-9
M. Wt: 156.22 g/mol
InChI Key: CJBQSBZJDJHMLF-BQYQJAHWSA-N
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Description

Methyl oct-2-enoate, also known as methyl oct-cis-2-enoate, is a compound that has been synthesized through selective hydrogenation of methyl oct-2-ynoate using quinoline poisoned palladium as a catalyst. The product obtained from this synthesis contained a majority of the cis form, with a minor presence of the trans form. The structure of methyl oct-2-enoate was confirmed through infrared spectra, and its behavior in gas-liquid chromatography (GLC) as well as its interaction with polar and non-polar phases was studied .

Synthesis Analysis

The synthesis of methyl oct-2-enoate involves the hydrogenation of methyl oct-2-ynoate. The process yields a product with a high cis content, indicating the selectivity of the catalyst used. The synthesis of related compounds often involves complex reactions, such as the reaction of dienol benzoates with allyltrimethylsilane, which can lead to the formation of cyclic enones through ring-closing metathesis . Similarly, the synthesis of esters like n-octyl (+)-2-methylbutanoate from racemic acids using immobilized lipase demonstrates the versatility of synthetic methods in producing ester compounds .

Molecular Structure Analysis

The molecular structure of methyl oct-2-enoate has been confirmed by infrared spectroscopy. The analysis of the infrared spectra provided insights into the structural features of the compound. The presence of cis and trans isomers was determined, and their separation was achieved using GLC. The molecular structure of methyl oct-2-enoate and its isomers plays a crucial role in determining their chemical behavior and physical properties .

Chemical Reactions Analysis

Methyl oct-2-enoate and its related compounds participate in various chemical reactions. For instance, the thermal reactions of related bicyclic compounds can involve sigmatropic rearrangements, epimerization, and fragmentation processes, which can be explained by a diradical intermediate . Additionally, the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations demonstrates the potential of methyl oct-2-enoate derivatives to engage in complex cyclization reactions, leading to the formation of carbonyl or exo-methylene functionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl oct-2-enoate are influenced by the position of the double bond and the presence of cis and trans isomers. The compound's volatility is a significant factor in its retention times during GLC analysis. The interaction of the double bond with polar phases is minimal, which affects the compound's behavior in chromatographic separations. The study of ozonization of related compounds, such as methyl octadec-9-enoate, in polar solvents provides a model for understanding the reactivity of double bonds in methyl oct-2-enoate under oxidative conditions .

Scientific Research Applications

Synthesis and Chemical Behavior

Methyl oct-2-enoate, also known as methyl oct-cis-2-enoate, has been studied for its synthesis and chemical behavior. Mercuri, Carrazoni, and Brenner (1964) synthesized it by selectively hydrogenating methyl oct-2-ynoate using a quinoline poisoned palladium catalyst. They found that the product contained only 7% of the trans form, confirmed by GLC and infrared spectra. This study highlights the compound's behavior in gas-liquid chromatography (GLC) and its interaction with polar and non-polar phases, influenced by the α position of its double bond (Mercuri, O., Carrazoni, N. E., & Brenner, R. R., 1964).

Pharmacological Applications

Methyl oct-2-enoate derivatives have been isolated from traditional Chinese herbs, indicating potential pharmacological applications. Yu et al. (2019) isolated fifteen methyl 2-naphthoate derivatives, including eleven previously undescribed ones, from Morinda officinalis var. officinalis. Some of these compounds, like (−)-mornaphthoate E, showed significant cytotoxicity against human cancer cell lines, while others displayed mild inhibition against butyrylcholinesterase (Yu, J.-h. et al., 2019).

Oxidation Studies

The oxidation behavior of methyl oct-2-enoate and its derivatives has been explored. Gold and Skellon (1959) studied the autoxidation of methyl, n-propyl, and n-butyl cis-octadec-6-enoates (petroselinates) by gaseous oxygen, observing the formation and decomposition of hydroperoxides and various primary and secondary oxidation products. This research provides insights into the oxidation mechanisms and product formation in monethenoid fatty acids and esters (Gold, J. & Skellon, J., 1959).

Analytical Chemistry Applications

Methyl oct-2-enoate also finds applications in analytical chemistry. Yamamoto et al. (1991) developed a GC-MS method for determining double-bond positions in methylene-interrupted dienoic fatty acids as dimethyl disulfide adducts, providing a standard procedure for preparing the adducts and identifying key fragment ions showing the original double-bond positions (Yamamoto, K., Shibahara, A., Nakayama, T., & Kajimoto, G., 1991).

Chemical Transformations

Chemical transformations of methyl oct-2-enoate have been widely studied. Lie Ken Jie and Alam (2001) reported the synthesis of novel azido fatty acid ester derivatives from conjugated C(18) enynoate, highlighting the diverse range of chemical modifications and derivatives that can be obtained from methyl oct-2-enoate (Lie Ken Jie, M. S. F. & Alam, M., 2001).

Safety And Hazards

“Methyl oct-2-enoate” is a combustible liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to keep it away from heat/sparks/open flames/hot surfaces . Protective measures such as wearing protective gloves/clothing/eye protection/face protection are recommended when handling this compound .

properties

IUPAC Name

methyl (E)-oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h7-8H,3-6H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBQSBZJDJHMLF-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223919
Record name Methyl (E)-2-octenoate
Source EPA DSSTox
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Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity, green aroma
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

70.00 °C. @ 4.00 mm Hg
Record name Methyl 2-octenoate
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Solubility

Slightly soluble in water; soluble in fats, Soluble (in ethanol)
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.896-0.900
Record name Methyl trans-2-octenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1789/
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Product Name

Methyl oct-2-enoate

CAS RN

7367-81-9, 2396-85-2, 68854-59-1
Record name Methyl (E)-2-octenoate
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Record name 2-Octenoic acid, methyl ester
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Record name Methyl 2-octenoate, (E)-
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Record name 2-Octenoic acid, methyl ester, (2Z)-
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Record name 2-Octenoic acid, methyl ester
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Record name Methyl (E)-2-octenoate
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Record name Methyl oct-2-enoate
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Record name Methyl (E)-oct-2-enoate
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Record name METHYL 2-OCTENOATE, (E)-
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Record name Methyl 2-octenoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
O Mercuri, NE Carrazoni, RR Brenner - Journal of the American Oil …, 1964 - Springer
… The cis and trans forms of methyl oct2-enoate were separable by GLC in polar or nonpolar columns… times of cis and trans methyl oct-2-enoate in the polar and non-polar phases studied. …
Number of citations: 6 link.springer.com
M Mizugaki, M UCHIYAMA - The Journal of Biochemistry, 1973 - academic.oup.com
… (5) have reported that the relative retention times of the cis and trans forms of methyl oct-2-enoate to methyl octanoate were 1.09 and 2.04, respectively. They considered that the …
Number of citations: 8 academic.oup.com
AJ MacLeod, NM Pieris - Journal of Agricultural and Food …, 1981 - ACS Publications
There are very many tropical fruits which are little known in the Western World yet whose flavor would un-doubtedly appeal to the Western palate. Very few of these fruits have been …
Number of citations: 67 pubs.acs.org
AS Santos, EHDA Andrade… - Flavour and …, 1998 - Wiley Online Library
The volatile constituents of the fruits of Annona glabra L. growing wild in North Brazil were analysed by GC–MS. The fruits were collected at three stages of ripening: unripe, half‐ripe …
Number of citations: 29 onlinelibrary.wiley.com
PG Williams, WY Yoshida, MK Quon… - Journal of natural …, 2003 - ACS Publications
… The Horner−Wadsworth−Emmons elongation of hexanal produced a 1:1 mixture of E:Z methyl oct-2-enoate, which was easily separated by flash chromatography. Michael addition of N-…
Number of citations: 87 pubs.acs.org
H Shiota - Journal of Agricultural and Food Chemistry, 1991 - ACS Publications
Volatile components of pawpaw (Asimina triloba Dunal.) fruit were mainly ethyl esters (hexanoate, 50.2%; octanoate, 19.3%; butanoate, 8.5%; and decanoate, 1.3%) which were …
Number of citations: 63 pubs.acs.org
PR Blakemore, DKH Ho, WM Nap - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
… was established as follows: Julia olefination of benzaldehyde by BT-sulfone 6 was carried out as previously described (Table 1, entry 1) in the presence methyl oct-2-enoate with E : Z = …
Number of citations: 81 pubs.rsc.org
M Birch, S Challenger, JP Crochard… - … Process Research & …, 2011 - ACS Publications
… Retention times: (R)-5-methyl-3-oxooctanoate 6 5.4 min; ethyl (Z,R)-3-acetamido-5-methyl-oct-2-enoate 7 10.1 min. The above capillary GC method was also used to follow the …
Number of citations: 29 pubs.acs.org
M Pfeffer - 1980 - spiral.imperial.ac.uk
… Olivetol was also prepared for labelled studiesl8 through a Michael type condensation between ethyl acetoacetate and methyl oct-2-enoate and was aromatised in the usual way. In a …
Number of citations: 2 spiral.imperial.ac.uk
S Ranatunga, JS Kim, U Pal… - The Journal of Organic …, 2011 - ACS Publications
Substituted 4-alkylideneprolines represent a rare class of naturally occurring amino acids with promising biological activities. Lucentamycin A is a cytotoxic, marine-derived tripeptide …
Number of citations: 16 pubs.acs.org

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